molecular formula C19H27N5O2 B2690215 2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 923384-42-3

2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2690215
CAS RN: 923384-42-3
M. Wt: 357.458
InChI Key: RIKQCIZBOMTLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells and is a potential target for the treatment of various autoimmune diseases and cancers. TAK-659 has been shown to have promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Neuroprotection in Neonatal Hypoxic-Ischemic Injury

This compound, also known as DCPIB, has been used as a selective blocker for volume-regulated anion channels (VRACs) in a neonatal hypoxic-ischemic injury model . The study showed that DCPIB-treated mice had a significant reduction in hemispheric corrected infarct volume and better functional recovery compared to vehicle-treated mice . This suggests that DCPIB could be a potential agent targeting VRACs in the context of perinatal and neonatal hypoxic-ischemic brain injury .

Cell Death Reduction in Oxygen-Glucose Deprivation

In cultured PC12 cells, DCPIB significantly reduced cell death induced by oxygen-glucose deprivation (OGD) . This indicates that DCPIB could be used in research related to cellular responses to hypoxic conditions .

Chloride Concentration Regulation

DCPIB has been shown to block the hypotonic-induced decrease in intracellular chloride concentration in PC12 cells . This suggests that DCPIB could be used in studies investigating the regulation of ion concentrations within cells .

Synthesis of Biologically Active Natural Products

The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Anticancer Research

Indole derivatives, which can be synthesized using this compound, have been found to possess anticancer activities . This suggests that the compound could be used in anticancer research .

Anti-Inflammatory Research

Indole derivatives, which can be synthesized using this compound, have been found to possess anti-inflammatory activities . This suggests that the compound could be used in anti-inflammatory research .

properties

IUPAC Name

2-butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-5-6-11-22-17(25)15-16(21(4)19(22)26)20-18-23(14-9-7-8-10-14)12(2)13(3)24(15)18/h14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKQCIZBOMTLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCC4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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